4-[(4-Nitrophenyl)sulfonyl]morpholine 4-[(4-Nitrophenyl)sulfonyl]morpholine
Brand Name: Vulcanchem
CAS No.: 1024-30-2
VCID: VC21005859
InChI: InChI=1S/C10H12N2O5S/c13-12(14)9-1-3-10(4-2-9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H12N2O5S
Molecular Weight: 272.28 g/mol

4-[(4-Nitrophenyl)sulfonyl]morpholine

CAS No.: 1024-30-2

Cat. No.: VC21005859

Molecular Formula: C10H12N2O5S

Molecular Weight: 272.28 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Nitrophenyl)sulfonyl]morpholine - 1024-30-2

Specification

CAS No. 1024-30-2
Molecular Formula C10H12N2O5S
Molecular Weight 272.28 g/mol
IUPAC Name 4-(4-nitrophenyl)sulfonylmorpholine
Standard InChI InChI=1S/C10H12N2O5S/c13-12(14)9-1-3-10(4-2-9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2
Standard InChI Key ORGHDHBPWCKATA-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Physical Properties

4-[(4-Nitrophenyl)sulfonyl]morpholine exists as a solid at room temperature with well-defined physical characteristics. The compound exhibits properties that are particularly relevant for laboratory handling, storage, and potential applications in various chemical processes.

Table 1: Physical Properties of 4-[(4-Nitrophenyl)sulfonyl]morpholine

PropertyValueReference
Molecular Weight272.28 g/mol
Melting Point173°C
Boiling Point458.4°C at 760 mmHg
Density1.45 g/cm³
Physical StateSolid
SolubilitySoluble in polar organic solvents

These physical characteristics indicate that 4-[(4-Nitrophenyl)sulfonyl]morpholine is a thermally stable compound with a high boiling point, suggesting its potential utility in reactions requiring elevated temperatures. Its solubility profile favors polar organic solvents, which is consistent with the presence of both polar functional groups (nitro, sulfonyl) and the morpholine ring in its structure .

Chemical Structure

The molecular formula of 4-[(4-Nitrophenyl)sulfonyl]morpholine is C₁₀H₁₂N₂O₅S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . The structure features several key components that define its chemical identity and reactivity:

  • A morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms

  • A para-nitrophenyl group, consisting of a benzene ring with a nitro (-NO₂) substituent at the para position

  • A sulfonyl (-SO₂-) linking group connecting the morpholine and para-nitrophenyl moieties

The standard IUPAC name for this compound is 4-(4-nitrophenyl)sulfonylmorpholine. Its structure can be represented by the following identifiers:

  • InChI: InChI=1S/C10H12N2O5S/c13-12(14)9-1-3-10(4-2-9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2

  • InChIKey: ORGHDHBPWCKATA-UHFFFAOYSA-N

  • SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N+[O-]

The three-dimensional structure of this molecule reveals important spatial arrangements that influence its intermolecular interactions and reactivity patterns. The morpholine ring typically adopts a chair conformation, while the sulfonyl group creates a tetrahedral geometry around the sulfur atom, with the two oxygen atoms positioned to facilitate hydrogen bonding interactions .

Spectroscopic Properties

While the search results don't provide comprehensive spectroscopic data specifically for 4-[(4-Nitrophenyl)sulfonyl]morpholine, it's important to note that compounds of this class typically exhibit characteristic spectral features that are useful for identification and structural confirmation. Based on the functional groups present in the molecule, several spectroscopic characteristics can be anticipated:

  • In infrared (IR) spectroscopy:

    • Strong absorption bands for the sulfonyl group (SO₂) typically appear around 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹

    • The nitro group shows characteristic asymmetric and symmetric stretching vibrations near 1550-1500 cm⁻¹ and 1380-1350 cm⁻¹

    • C-H stretching bands from the morpholine and aromatic rings appear in the 3100-2800 cm⁻¹ region

  • In nuclear magnetic resonance (NMR) spectroscopy:

    • ¹H NMR would show characteristic signals for the morpholine protons (typically appearing as multiplets around 3.5-3.8 ppm) and aromatic protons (7.0-8.5 ppm range), with the latter showing a characteristic pattern for para-substituted benzene

    • ¹³C NMR would reveal signals for the aromatic carbons, the carbon atoms of the morpholine ring, and the distinctive carbon attached to the nitro group

  • In mass spectrometry:

    • The molecular ion peak would appear at m/z 272, corresponding to the molecular weight

    • Fragmentation patterns would likely include the loss of the nitro group and cleavage of the sulfonamide bond

Synthesis Methods

While the search results don't provide a detailed synthesis protocol specifically for 4-[(4-Nitrophenyl)sulfonyl]morpholine, the general approach for synthesizing this class of compounds typically involves the reaction of a sulfonyl chloride derivative with an amine. Based on similar compounds and general sulfonamide chemistry, a plausible synthetic route would involve:

  • The reaction of 4-nitrobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine or potassium carbonate

  • The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature

  • The base serves to neutralize the hydrochloric acid produced during the reaction

This nucleophilic substitution reaction proceeds through the attack of the nitrogen atom in morpholine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of the sulfonamide bond and the elimination of a chloride ion.

Alternative synthesis methods might involve:

  • Nitration of 4-(phenylsulfonyl)morpholine using nitric acid and sulfuric acid mixtures

  • Oxidation of the corresponding sulfide or sulfoxide precursors using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

In a related example from the search results, a nitration process for the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine involved converting a crude precursor to its nitric acid salt, followed by nitration through adding a dichloromethane solution of the isolated salt to concentrated sulfuric acid . While this specific protocol applies to a different compound, it illustrates the careful control required for nitration reactions involving morpholine derivatives.

Chemical Reactivity

The reactivity of 4-[(4-Nitrophenyl)sulfonyl]morpholine is largely determined by its functional groups and their electronic interactions. Several key aspects of its reactivity include:

Electrophilicity

The presence of the nitro group in the para position of the phenyl ring enhances the compound's electrophilic properties, particularly at the ortho and meta positions of the aromatic ring. This makes the compound susceptible to nucleophilic aromatic substitution reactions under appropriate conditions .

Leaving Group Capability

The sulfonyl group can function as a leaving group in various chemical transformations, particularly in nucleophilic substitution reactions. This property makes 4-[(4-Nitrophenyl)sulfonyl]morpholine potentially useful as an activating agent or in protecting group chemistry .

Stability Considerations

The stability of 4-[(4-Nitrophenyl)sulfonyl]morpholine is influenced by environmental factors such as pH and temperature. In strongly basic conditions, hydrolysis of the sulfonamide bond might occur, while elevated temperatures could potentially lead to decomposition reactions involving the nitro group .

Applications

Research and Development

Beyond potential pharmaceutical applications, 4-[(4-Nitrophenyl)sulfonyl]morpholine serves several important functions in chemical research and development:

  • Synthetic intermediate: The compound can serve as a building block in the synthesis of more complex molecules, with both the nitro group and the sulfonamide functionality providing sites for further transformations.

  • Structure-activity relationship studies: By modifying various aspects of its structure (e.g., substitution patterns on the aromatic ring, replacement of the morpholine with other heterocycles), researchers can develop series of compounds for investigating structure-activity relationships in biological systems.

  • Chemical probe: The compound's distinctive functional groups and reactivity profile make it potentially useful as a chemical probe for studying biological systems and mechanisms.

  • Material science applications: Sulfonamide-containing compounds have been explored for applications in polymer chemistry and material science, where they can contribute to properties such as thermal stability and chemical resistance .

Comparison with Related Compounds

To better understand the distinctive properties of 4-[(4-Nitrophenyl)sulfonyl]morpholine, it's useful to compare it with structurally related compounds:

Table 2: Comparison of 4-[(4-Nitrophenyl)sulfonyl]morpholine with Related Compounds

CompoundCAS NumberMolecular WeightKey Structural DifferenceNotable Property Difference
4-[(4-Nitrophenyl)sulfonyl]morpholine1024-30-2272.28 g/molReference compoundReference properties
4-[(4-Chloro-3-nitrophenyl)sulfonyl]morpholine-306.72 g/molChloro substituent at meta position to nitro groupPotentially altered electronic properties and reactivity profile
4-[(4-Nitrophenyl)sulfanyl]morpholine--Sulfanyl (thioether) instead of sulfonyl groupLower oxidation state of sulfur, different reactivity
4-(4-Nitrophenyl)morpholine--Direct C-N bond instead of sulfonyl linkerSignificantly different electronic distribution and reactivity

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